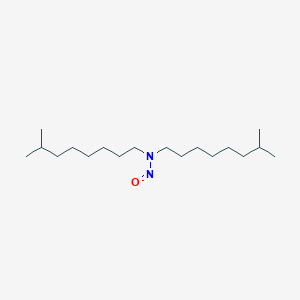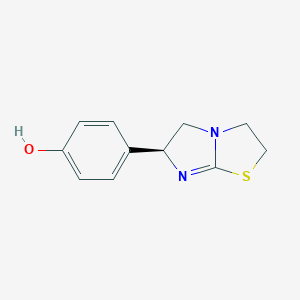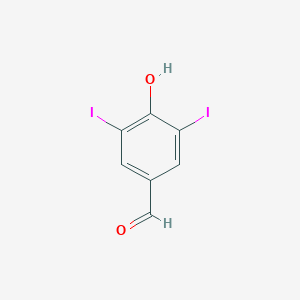
2'-O-甲基鸟苷
描述
2'-O-Methylguanosine (2'-OMeG) is a modified nucleoside found in the ribonucleic acid (RNA) of various organisms, including humans. It is a modified form of guanosine, a purine nucleoside that is found in DNA and RNA. 2'-OMeG is found in the 5' cap structure of messenger RNA (mRNA) and is involved in a variety of cellular processes, including gene expression, protein synthesis, and mRNA stability. In addition, 2'-OMeG has been studied for its potential role in the regulation of gene expression and its ability to modulate the activity of certain enzymes.
科学研究应用
Z-型RNA稳定剂
2'-O-甲基-8-甲基鸟苷 (m8Gm) 已被用作Z-型RNA稳定剂,用于Z-RNA的结构和功能研究 . 在低盐条件下,将m8Gm掺入RNA中可以显着稳定Z-RNA . 这种稳定性促进了Z-RNA结构及其与蛋白质相互作用的研究 .
促进A-到Z-RNA转变
2'-O-甲基-8-甲基鸟苷 (m8Gm) 是通过在2'-O-甲基鸟苷的C8位置插入一个甲基而合成的 . 将m8Gm掺入RNA中会显着稳定Z-RNA,即使在生理盐浓度下也是如此,并促进A-到Z-RNA的转变 .
干扰素反应通路
Z-RNA,它可以通过2'-O-甲基鸟苷稳定,据报道参与了干扰素反应通路 . 这表明2'-O-甲基鸟苷在免疫学研究中具有潜在作用。
病毒抑制
Z-RNA,通过2'-O-甲基鸟苷稳定,也与病毒抑制有关 . 这可能使2'-O-甲基鸟苷成为抗病毒研究中的宝贵工具。
生化试剂
2'-O-甲基鸟苷用作各种科学实验中的生化试剂 . 它经常用于核苷和核苷酸的研究。
靶tRNA的反密码环修饰
在S. cerevisiae中,2'-O-甲基鸟苷参与靶tRNA的反密码环修饰 . 这表明2'-O-甲基鸟苷在遗传学研究中发挥着作用。
作用机制
Target of Action
2’-O-Methylguanosine is a modified nucleoside produced in transfer RNAs (tRNAs) by the action of an enzyme known as tRNA guanosine-2’-O-methyltransferase . This enzyme uses S-adenosyl-L-methionine as a substrate . The primary targets of 2’-O-Methylguanosine are tRNAs and ribosomal RNAs (rRNAs) .
Mode of Action
2’-O-Methylguanosine interacts with other modified nucleosides, which is thought to stabilize the structure of the tRNA . This interaction is crucial for the proper functioning of the tRNA, which plays a key role in protein synthesis.
Biochemical Pathways
The biochemical pathway involved in the action of 2’-O-Methylguanosine is the methylation of guanosine residues in tRNAs . This methylation process is catalyzed by the enzyme tRNA guanosine-2’-O-methyltransferase . The methylation of guanosine residues contributes to the stability of the tRNA structure, which is essential for its role in protein synthesis .
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation .
Result of Action
The primary result of the action of 2’-O-Methylguanosine is the stabilization of the tRNA structure . This stabilization is crucial for the proper functioning of the tRNA, which plays a key role in protein synthesis. Additionally, 2’-O-Methylguanosine has been shown to induce apoptotic changes in cells .
Action Environment
The action of 2’-O-Methylguanosine is influenced by the cellular environment, particularly the presence of other modified nucleosides with which it interacts . .
安全和危害
未来方向
Recent studies have developed a Z-form RNA stabilizer that stabilizes Z-RNA under physiological salt conditions . The incorporation of 2’-O-methyl-8-methyl guanosine (m8Gm) into RNA can markedly stabilize the Z-RNA at low salt conditions . This opens up new possibilities for the structural and functional study of Z-RNA .
生化分析
Biochemical Properties
2’-O-Methylguanosine interacts with various enzymes and proteins. It is produced in tRNAs by the action of tRNA guanosine-2’-O-methyltransferase . This interaction is essential for the modification of the guanosine in the tRNA, which in turn influences the stability and function of the tRNA .
Cellular Effects
2’-O-Methylguanosine has been found to induce apoptotic changes in cells This suggests that it may play a role in regulating cell death
Molecular Mechanism
The molecular mechanism of 2’-O-Methylguanosine involves its interaction with tRNA guanosine-2’-O-methyltransferase, an enzyme that catalyzes the formation of 2’-O-Methylguanosine in tRNAs . This modification can affect the stability of tRNAs and their ability to correctly match codons in mRNA during protein synthesis .
Metabolic Pathways
2’-O-Methylguanosine is involved in the metabolic pathway of tRNA modification, where it is produced by the action of tRNA guanosine-2’-O-methyltransferase
属性
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNGSFVYRPRCG-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175669 | |
| Record name | 2'-O-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2140-71-8 | |
| Record name | 2′-O-Methylguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-O-Methylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-O-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-O-METHYLGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W722H4PA1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2'-O-methylguanosine in tRNA?
A1: Gm is commonly found at position 18 (Gm18) in the D-loop of tRNA in bacteria like Escherichia coli and Thermus thermophilus. [, ] This modification contributes to tRNA stability, especially at high temperatures, and influences the translation of specific codons. [] In Shigella flexneri, the absence of Gm18, alongside other modifications, was linked to reduced virulence gene expression. []
Q2: How does the presence of 2'-O-methylguanosine in tRNA affect other modifications?
A2: Research in T. thermophilus suggests that Gm18, along with 5-methyluridine at position 54 and pseudouridine at position 55, contributes to a network of modifications in tRNA. [] The absence of m5U54, catalyzed by the enzyme TrmFO, led to an increase in Gm18 levels at lower growth temperatures. [] This suggests an intricate interplay between different modifications in maintaining tRNA structure and function.
Q3: What is the role of 2'-O-methylguanosine in rRNA?
A3: Gm, along with other 2'-O-methylated nucleosides, is abundant in rRNA of the hyperthermophile Sulfolobus solfataricus. [, ] These modifications are suggested to contribute to rRNA stability at high temperatures. [, ] Studies on S. cerevisiae showed that a specific 2'-O-methylguanosine in the peptidyl transferase center of mitochondrial 21S rRNA, catalyzed by the enzyme Pet56, is crucial for the formation of functional ribosomes. [, ]
Q4: Is 2'-O-methylguanosine found in mRNA, and if so, what are its potential functions?
A4: Yes, Gm has been detected in mRNA from rat brain [, ] and Saccharomyces cerevisiae. [] In rat brain mRNA, Gm was found in the 5'-penultimate position of both cap 1 and cap 2 structures. [, ] While its specific function in mRNA is not yet fully elucidated, it likely contributes to mRNA stability, translation efficiency, or other mRNA-related processes.
Q5: What is the molecular formula and weight of 2'-O-methylguanosine?
A5: The molecular formula of 2'-O-methylguanosine is C11H15N5O5, and its molecular weight is 297.26 g/mol.
Q6: What are the spectroscopic characteristics of 2'-O-methylguanosine?
A7: The spectroscopic properties of Gm are similar to those of guanosine, with characteristic absorbance in the UV region around 250-260 nm. [] Proton NMR studies have been used to analyze the conformational characteristics of Gm, demonstrating that 2'-O-methylation stabilizes the C3'-endo form of the ribose sugar. []
Q7: What analytical methods are commonly used to characterize and quantify 2'-O-methylguanosine?
A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), is commonly employed to identify and quantify Gm. [, , , ] In particular, hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) has proven effective for the simultaneous determination of multiple methylated nucleosides, including Gm, in biological samples like serum and urine. [, ]
Q8: What are the potential applications of research on 2'-O-methylguanosine?
A8: Research on Gm holds promise for various applications, including:
- Biomarker Development: Altered levels of Gm and other modified nucleosides in bodily fluids, such as serum and urine, have been linked to diseases like breast cancer. [, ] This highlights their potential as biomarkers for disease diagnosis and prognosis.
- Therapeutic Targets: Enzymes involved in Gm biosynthesis, such as TrmH, represent potential therapeutic targets. [, , ] Modulating their activity could be explored for treating diseases associated with aberrant RNA methylation.
- RNA-Based Therapeutics: The incorporation of Gm into synthetic RNA molecules, like siRNA, can enhance their stability and improve their therapeutic potential. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)


